5-Bromoquinoline oxalate
Overview
Description
5-Bromoquinoline oxalate is a chemical compound with the molecular formula C11H8BrNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the fifth position of the quinoline ring and the oxalate group makes this compound unique. It is widely used in various scientific research fields due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinoline oxalate typically involves the bromination of quinoline followed by the formation of the oxalate salt. One common method includes:
Bromination of Quinoline: Quinoline is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the fifth position.
Formation of Oxalate Salt: The brominated quinoline is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of quinoline are brominated using bromine and a suitable catalyst.
Oxalate Formation: The brominated product is then reacted with oxalic acid in large reactors to produce the oxalate salt.
Chemical Reactions Analysis
Types of Reactions
5-Bromoquinoline oxalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of quinoline derivatives without the bromine substituent.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various quinoline derivatives with different functional groups.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives without the bromine substituent.
Scientific Research Applications
5-Bromoquinoline oxalate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromoquinoline oxalate involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromoquinoline: Lacks the oxalate group but shares the bromine substitution at the fifth position.
2-Bromoquinoline: Bromine atom is at the second position instead of the fifth.
3-Bromoquinoline: Bromine atom is at the third position.
4-Bromoquinoline: Bromine atom is at the fourth position.
Uniqueness
5-Bromoquinoline oxalate is unique due to the presence of both the bromine atom and the oxalate group. This combination imparts distinct chemical properties, making it valuable for specific research applications that other brominated quinoline derivatives may not fulfill.
Properties
IUPAC Name |
5-bromoquinoline;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.C2H2O4/c10-8-4-1-5-9-7(8)3-2-6-11-9;3-1(4)2(5)6/h1-6H;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHPWMZDXNVNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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